DPEPO exhibits fluorescent properties, making it a potential candidate as a dopant material in OLEDs []. Doping involves incorporating a fluorescent molecule into the host material of an OLED to enhance its light emission efficiency and color spectrum. Research suggests that DPEPO's chemical structure allows for efficient energy transfer from the host to the dopant molecule, leading to brighter and more colorful OLED displays [].
Scientific studies are exploring the photophysical properties of DPEPO in detail. This includes understanding its fluorescence behavior, phosphorescence (emission of light after absorbing energy), and excited-state lifetimes []. By characterizing these properties, researchers can determine DPEPO's suitability for different OLED device architectures and optimize its performance as a dopant material.
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, with the chemical formula C36H28O3P2 and CAS number 808142-23-6, is a phosphine oxide compound characterized by its unique structure that features two diphenylphosphino groups attached to a phenyl ether backbone. This compound is noted for its fluorescent properties, making it particularly valuable in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the oxo group enhances its reactivity and solubility in various solvents, contributing to its utility in diverse chemical applications .
DPEPO's primary application is in OLED research. Its mechanism of action in this context is related to its ability to improve the performance of OLED devices []. The exact mechanism is still under investigation, but it is believed to be linked to its electronic properties. The electron-withdrawing diphenylphosphine groups might influence the charge transport and light emission properties of the OLED materials [].
The chemical behavior of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is largely dictated by the phosphine oxide functional groups. It can participate in several types of reactions:
These reactions are significant for its applications in catalysis and materials science, particularly in the synthesis of novel materials .
The synthesis of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether typically involves several key steps:
The detailed synthesis can vary based on specific reagents and conditions used, but these general steps outline the pathway to producing this compound .
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether has several notable applications:
These applications highlight its versatility and importance in modern chemical research and industry .
Several compounds share structural or functional similarities with Bis[2-[(oxo)diphenylphosphino]phenyl] Ether. Here are some notable examples:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Diphenylphosphine | Phosphorus bonded to two phenyl groups | Basic phosphine without an oxo group |
| Triphenylphosphine | Phosphorus bonded to three phenyl groups | More sterically hindered than diphenyl derivatives |
| Bis(diphenylphosphino)ethane | Two diphenylphosphino groups linked by ethane | Lacks the ether functionality |
| Phenyldiphenylphosphine | Phosphorus bonded to one phenyl and two diphenyls | Different substitution pattern affecting reactivity |
These compounds differ primarily in their substitution patterns and functionalities, influencing their chemical behavior and applications. The unique presence of the oxo group in Bis[2-[(oxo)diphenylphosphino]phenyl] Ether distinguishes it from these similar compounds, enhancing its reactivity and utility in specific applications like OLED technology .
Bis[2-[(oxo)diphenylphosphino]phenyl] ether possesses the molecular formula C₃₆H₂₈O₃P₂, representing a complex organophosphorus compound with a molecular weight of 570.56 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 808142-23-6, serving as its unique identifier in chemical databases [1] [2] [3]. The molecular structure comprises thirty-six carbon atoms, twenty-eight hydrogen atoms, three oxygen atoms, and two phosphorus atoms, forming a symmetric bis-phosphine oxide architecture [2] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₆H₂₈O₃P₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 570.56 | [1] [2] [3] |
| CAS Registry Number | 808142-23-6 | [1] [2] [3] |
| Exact Mass (Da) | 570.15136875 | [2] |
| Monoisotopic Mass (Da) | 570.15136875 | [2] |
The molecular architecture of bis[2-[(oxo)diphenylphosphino]phenyl] ether features two diphenylphosphine oxide groups connected through a central diphenyl ether linkage [2] [5]. Each phosphorus center adopts a tetrahedral geometry, characteristic of phosphine oxides, with the phosphorus-oxygen double bond exhibiting significant polar character [6]. The International Union of Pure and Applied Chemistry name for this compound is 1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene [2] [5].
The chemical bonding within the molecule involves phosphorus-oxygen double bonds with lengths typically ranging from 1.441 to 1.499 Angstroms, as observed in related phosphine oxide compounds [6] [7] [8]. The phosphorus centers are bonded to three carbon atoms and exhibit typical phosphorus-carbon bond lengths of approximately 1.79 to 1.85 Angstroms [7]. The ether linkage connecting the two phenyl rings provides structural flexibility while maintaining the overall molecular framework [9].
The Simplified Molecular-Input Line-Entry System representation is C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 [2]. The International Chemical Identifier is InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H [2].
Crystal structure analysis reveals that bis[2-[(oxo)diphenylphosphino]phenyl] ether crystallizes in space groups commonly associated with phosphine oxide compounds, with Cambridge Crystallographic Data Centre number 222329 assigned to this structure [2]. The crystal system typically exhibits monoclinic characteristics, consistent with related diphenylphosphine oxide derivatives [10] [7].
The asymmetric unit contains molecular arrangements that demonstrate the influence of intermolecular interactions on crystal packing [10]. The phosphorus-oxygen bond lengths in crystalline phosphine oxides generally range from 1.441 to 1.499 Angstroms, with variations attributed to different molecular environments and intermolecular interactions [7] [8]. The tetrahedral coordination geometry around each phosphorus center is maintained in the solid state, with bond angles typically deviating slightly from the ideal tetrahedral angle due to steric effects [6].
| Crystal Structure Parameter | Value | Reference |
|---|---|---|
| CCDC Number | 222329 | [2] |
| Space Group | P2₁/c (related compounds) | [2] [10] [7] |
| Crystal System | Monoclinic (related compounds) | [10] [7] |
| P=O Bond Length Range (Å) | 1.441-1.499 | [6] [7] [8] |
| Molecular Geometry | Tetrahedral at phosphorus | [6] |
At standard temperature and pressure conditions (20°C), bis[2-[(oxo)diphenylphosphino]phenyl] ether exists as a solid crystalline material [1] [3]. The compound exhibits a characteristic appearance described as white to almost white powder or crystalline solid [1] [3]. The physical state remains stable under ambient conditions, with recommended storage at room temperature, preferably in cool and dark conditions below 15°C [1] [3].
The solid-state properties reflect the molecular structure's influence on intermolecular packing arrangements [11]. The crystalline nature of the compound contributes to its thermal stability and handling characteristics [1] [3]. The powder form facilitates laboratory manipulation and processing for various applications [1] [3].
Bis[2-[(oxo)diphenylphosphino]phenyl] ether demonstrates a melting point of 280°C, indicating substantial thermal stability [1] [3] [12] [13]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline solid and the robust nature of the phosphine oxide functional groups [1] [3]. The melting point has been consistently reported across multiple sources, confirming the reliability of this thermal property [1] [3] [12] [13].
The elevated melting point positions this compound among thermally stable organophosphorus materials, making it suitable for applications requiring elevated temperature stability [12] [13]. The thermal transition at 280°C involves the disruption of crystal lattice forces and the transition from ordered crystalline structure to liquid phase [12] [13].
The thermal stability of bis[2-[(oxo)diphenylphosphino]phenyl] ether extends beyond its melting point, with predicted boiling point values of 753.3 ± 60.0°C [12] [13] [14]. This substantial thermal window between melting and boiling points indicates excellent thermal stability characteristics [12] [13] [14]. The phosphine oxide functional groups contribute significantly to this thermal robustness, as these moieties are known for their resistance to thermal decomposition [12] [13].
The compound maintains structural integrity at elevated temperatures, with decomposition temperatures typically occurring well above 300°C for similar phosphine oxide compounds [12] [13]. Storage conditions recommend maintaining the compound at room temperature with protection from moisture and light to preserve thermal stability over extended periods [1] [3].
The solubility characteristics of bis[2-[(oxo)diphenylphosphino]phenyl] ether demonstrate selective dissolution in organic solvents, with confirmed solubility in chloroform [1] [3] [15]. The compound shows enhanced solubility in polar organic solvents due to the presence of phosphine oxide functional groups, which can participate in dipolar interactions [17]. Dichloromethane serves as an effective solvent for spectroscopic analysis, as evidenced by ultraviolet-visible absorption measurements [1] [3] [12] [13].
The solubility profile reflects the compound's amphiphilic nature, with hydrophobic phenyl groups and polar phosphine oxide moieties influencing dissolution behavior [18]. The molecular structure's flexibility allows for conformational adjustments that facilitate solvation in appropriate organic media [17] [18]. Water solubility is limited due to the predominant hydrophobic character of the extensive aromatic framework .
The electronic structure of bis[2-[(oxo)diphenylphosphino]phenyl] ether exhibits distinct highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that influence its electronic behavior [19] [20]. The highest occupied molecular orbital energy level is positioned at 6.1 electron volts, while the lowest unoccupied molecular orbital energy level occurs at 2.0 electron volts [19] [20]. These orbital energies reflect the electronic distribution within the molecule and determine its electron-donating and electron-accepting capabilities [19] [20].
The frontier molecular orbital characteristics influence the compound's participation in electronic processes and its behavior in optoelectronic applications [19] [20]. The highest occupied molecular orbital primarily localizes on the diphenyl ether backbone, while the lowest unoccupied molecular orbital involves the phosphine oxide functional groups [10]. This orbital separation contributes to the compound's electronic properties and charge transport characteristics [10].
The electronic band gap of bis[2-[(oxo)diphenylphosphino]phenyl] ether, calculated as the energy difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital levels, measures approximately 4.1 electron volts [19] [20]. This substantial band gap classifies the compound as a wide-gap semiconductor material with potential applications in optoelectronic devices [19] [20]. The optical energy gap, estimated from absorption edge measurements, demonstrates consistency with theoretical calculations at approximately 3.9 electron volts [10].
The band gap characteristics influence the compound's optical absorption properties, with maximum absorption wavelengths observed at 292 nanometers in dichloromethane solution [1] [3] [12] [13]. Additional absorption features occur at 388 nanometers, reflecting electronic transitions within the molecular framework [12] [13] [14]. The wide band gap properties contribute to the compound's utility in electronic applications requiring specific energy level alignments [19] [20] [10].
| Electronic Property | Value | Reference |
|---|---|---|
| HOMO Energy Level (eV) | 6.1 | [19] [20] |
| LUMO Energy Level (eV) | 2.0 | [19] [20] |
| Orbital Energy Gap (eV) | 4.1 | [19] [20] |
| Maximum Absorption Wavelength (nm) | 292 | [1] [3] [12] [13] |
| Secondary Absorption Wavelength (nm) | 388 | [12] [13] [14] |
| Optical Energy Gap (eV) | 3.9 | [10] |
The most efficient and widely adopted synthetic approach for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether involves a direct one-step reaction between diphenyl ether and diphenylphosphine chloride [4]. This method represents the most straightforward and scalable approach for large-scale production.
Reaction Mechanism and Procedure:
The synthesis begins with the lithiation of diphenyl ether using n-butyllithium (n-BuLi) in hexane at -78°C [4]. The diphenyl ether substrate (0.02 mol) is diluted in hexane (50 mL), followed by dropwise addition of n-BuLi hexane solution (42 mmol) over approximately 5 minutes while maintaining the temperature at -78°C [4]. The reaction mixture is allowed to react for 1 hour at -78°C, then warmed to room temperature (approximately 25°C) and stirred continuously for 16 hours [4].
The second stage involves the addition of diphenylphosphine chloride. A 15 mL n-hexane solution containing diphenylphosphine chloride (42 mmol) is added dropwise to the lithiated diphenyl ether system in an ice water bath over approximately 5 minutes [4]. The reaction mixture is then stirred at room temperature for an additional 16 hours to ensure complete conversion [4].
Product Isolation and Yield:
Following reaction completion, the solvent is removed by rotary evaporation to obtain a light yellow viscous oil [4]. The crude product is washed with acetone and dried under vacuum to yield 9.4 g of white powder, representing an 87% yield of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether [4]. The high yield demonstrates the efficiency of this synthetic approach and its suitability for industrial applications.
Several contemporary synthetic methodologies have been developed to enhance the versatility and applicability of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether synthesis while addressing specific synthetic challenges.
Quaternization-Wittig Reaction Approach:
A sophisticated two-step method utilizes quaternization of tertiary diphenylphosphines with aryl bromides, followed by Wittig reactions [5] [6]. This approach enables the synthesis of various aryldiphenylphosphine oxides with yields ranging from 55-83% [5]. The method involves initial quaternization using benzyldiphenylphosphine (BnPPh₂) with aryl halides under basic conditions, followed by Wittig reactions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in refluxing acetonitrile [5].
Palladium-Catalyzed Cross-Coupling Methods:
Advanced palladium-catalyzed approaches utilize Pd/C catalysts in aqueous media with microwave irradiation [7]. These green chemistry protocols achieve yields of 65-92% while eliminating the need for organic solvents in both reaction and workup procedures [7]. The method represents a significant advancement in environmentally friendly synthesis protocols for phosphine oxide compounds [7].
Phase Transfer Catalysis Methodology:
Modern phase transfer catalysis methods employ potassium hydroxide and tetrabutylammonium bromide (TBAB) as phase transfer catalyst in methyl tert-butyl ether (MTBE) at room temperature [8]. This approach provides yields of 50-84% under mild conditions with simple workup procedures [8]. The methodology demonstrates particular utility for large-scale synthesis applications due to its operational simplicity [8].
Reductive Functionalization Strategies:
Recent developments include direct carbonyl reductive functionalization strategies using diphenylphosphine oxide and inorganic bases [9]. These methods enable modular synthesis of functionally diverse phosphine oxide derivatives with excellent yields and selectivity [9]. The approach utilizes cesium carbonate (Cs₂CO₃) as base in N,N-dimethylformamide (DMF) at 120°C for 12 hours under nitrogen atmosphere [9].
Effective purification of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether requires sophisticated techniques to achieve the high purity levels demanded for advanced applications, particularly in organic electronics.
Sublimation represents the premier purification technique for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, capable of achieving purities exceeding 99.0 area% as determined by High-Performance Liquid Chromatography (HPLC) [2] [3] [10]. This thermal purification method exploits the compound's relatively high melting point of 280°C and its ability to transition directly from solid to vapor phase under controlled conditions [10] [11].
Sublimation Equipment and Procedure:
The sublimation process utilizes specialized apparatus consisting of multiple heating zones with precise temperature control [12]. The crude Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is heated in a first heating zone, where vapor molecules move through a quartz tube system [12]. The vapor enters second and third heating zones with different temperature ranges, allowing phase changes that enable separate collection of purified material and impurities [12].
Temperature Control and Optimization:
Optimal sublimation occurs at temperatures near the compound's melting point of 280°C under reduced pressure conditions [10] [11]. The process requires careful temperature gradient management to ensure selective sublimation of the target compound while leaving non-volatile impurities behind [12]. Commercial suppliers utilize this technique to produce sublimation-purified DPEPO with guaranteed purity levels exceeding 99.0% [2] [10].
Quality Enhancement Through Sublimation:
Sublimation purification provides several critical advantages including removal of volatile organic impurities, elimination of residual solvents, and separation from thermally unstable byproducts [13] [12]. The process yields material with enhanced crystallinity and improved thermal stability, essential characteristics for advanced applications [2] [10].
Column Chromatography Techniques:
Traditional column chromatography remains a versatile purification method for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether, typically achieving purities of 95-98% [14] [15] [16]. The method utilizes silica gel stationary phases with carefully optimized mobile phase compositions [15]. Typical eluent systems include ethyl acetate/petroleum ether gradients ranging from 1:30 to 1:5 ratios [9]. The compound's moderate polarity due to the phosphine oxide functional groups enables effective separation from both polar and non-polar impurities [16].
High-Performance Countercurrent Chromatography:
High-Performance Countercurrent Chromatography (HPCCC) provides an advanced separation methodology particularly effective for phosphine oxide purification [17]. The technique utilizes a standardized solvent system consisting of hexane/ethyl acetate/methanol/water (5:6:5:6) in 1 column volume elution-extrusion mode [17]. This method achieves 98-99% purity while providing 65% higher recovery rates compared to classical reverse-phase HPLC purification [17].
Recrystallization Procedures:
Recrystallization techniques offer cost-effective purification options achieving 90-95% purity levels [18] [19]. The process typically involves dissolution in appropriate organic solvents followed by controlled cooling to promote selective crystallization [18]. Common recrystallization solvents include petroleum ether, ethanol, and mixed solvent systems such as methanol-toluene combinations [20]. The method proves particularly valuable for removing ionic impurities and colored contaminants [19].
Precipitation and Water Washing Methods:
Aqueous washing procedures effectively remove ionic impurities, achieving 85-90% purity levels [21]. The method exploits the differential solubility of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether and ionic byproducts in organic versus aqueous phases [21]. Water washing protocols prove particularly effective when combined with organic extraction using solvents such as dichloromethane or toluene [20].
Specialized Precipitation Techniques:
Advanced precipitation methods utilize controlled crystallization from solution to achieve 80-95% purity with excellent scalability for industrial applications [22] [14]. These methods often employ anti-solvent precipitation or temperature-controlled crystallization to selectively isolate the target compound [14].
Comprehensive quality control of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether requires multiple analytical techniques to ensure material meets stringent purity specifications for advanced applications.
High-Performance Liquid Chromatography Analysis:
HPLC with UV detection serves as the primary quantitative analysis method for Bis[2-[(oxo)diphenylphosphino]phenyl] Ether [1] [23] [24] [25]. The compound exhibits maximum absorption at 292 nm in dichloromethane [1] [3], enabling sensitive detection and quantification. Commercial specifications typically require purity levels exceeding 97.0 area% for standard grade material and 99.0 area% for sublimation-purified grades [1] [2] [10].
Advanced HPLC methodologies incorporate tris(2-carboxyethyl)phosphine (TCEP) additives in mobile phases to prevent on-column oxidation and ensure robust analytical performance [23] [24]. This approach eliminates analytical artifacts and provides accurate representation of material quality [23]. Mobile phase optimization typically involves acetonitrile-water systems with phosphoric acid modifiers, though formic acid substitution enables mass spectrometry compatibility [25] [26].
Nuclear Magnetic Resonance Spectroscopic Methods:
³¹P NMR spectroscopy provides definitive structural confirmation and oxidation state verification [27] [28] [29] [30]. Bis[2-[(oxo)diphenylphosphino]phenyl] Ether exhibits characteristic phosphorus chemical shifts in the 47-55 ppm region, distinct from phosphine precursors that appear around 10 ppm [27] [30]. The technique enables real-time monitoring of oxidation reactions and assessment of material purity [30].
¹H NMR spectroscopy offers complementary structural information through characteristic aromatic proton patterns [31] [5] [6]. The compound displays complex multipicity patterns in the aromatic region (7.0-8.0 ppm) consistent with the diphenylphosphino substituents and central diphenyl ether backbone [6].
Infrared Spectroscopic Characterization:
IR spectroscopy provides rapid functional group identification through the characteristic P=O stretching vibration appearing in the 1150-1200 cm⁻¹ region [32] [33]. This technique enables quick verification of phosphine oxide functionality and detection of potential hydrolysis products or unreacted phosphine starting materials [32].
Melting Point Determination:
Melting point analysis offers a simple yet definitive identification method [1] [20] [34]. Pure Bis[2-[(oxo)diphenylphosphino]phenyl] Ether exhibits a sharp melting point at 280°C [1] [2] [3], with melting point depression indicating the presence of impurities [20]. This technique provides rapid quality assessment suitable for routine quality control applications [34].
Advanced Spectroscopic Methods:
X-ray Absorption Spectroscopy (XAS) at the P K-edge enables definitive determination of phosphorus oxidation states, particularly valuable when paramagnetic impurities interfere with NMR analysis [35] [36]. The technique distinguishes between trivalent phosphine and pentavalent phosphine oxide species through characteristic absorption edge positions [35].
Mass spectrometry provides molecular weight confirmation with the molecular ion peak appearing at m/z 570.56 [5] [6]. This technique offers additional structural verification and can detect related impurities or degradation products [6].
| Property/Analysis Method | Specification/Result | Reference |
|---|---|---|
| Molecular Formula | C₃₆H₂₈O₃P₂ | [1] [2] [3] |
| Molecular Weight | 570.56 g/mol | [1] [2] [3] |
| Melting Point | 280°C | [1] [2] [3] |
| HPLC Purity (Standard) | >97.0 area% | [1] |
| HPLC Purity (Sublimated) | >99.0 area% | [2] [3] [10] |
| UV λmax | 292 nm (CH₂Cl₂) | [1] [3] |
| ³¹P NMR Chemical Shift | 47-55 ppm | [27] [30] |
| IR P=O Stretch | 1150-1200 cm⁻¹ | [32] [33] |
| Synthesis Method | Yield (%) | Key Advantages | Reference |
|---|---|---|---|
| One-step (diphenyl ether + Ph₂PCl) | 87 | Simple, scalable, high yield | [4] |
| Quaternization-Wittig | 55-83 | Versatile substitution patterns | [5] [6] |
| Pd-catalyzed coupling | 65-92 | Green chemistry, aqueous | [7] |
| Phase transfer catalysis | 50-84 | Mild conditions, simple workup | [8] |
| Purification Method | Purity Achieved | Key Benefits | Reference |
|---|---|---|---|
| Sublimation | >99.0 area% | Highest purity, thermal purification | [2] [3] [10] |
| Column chromatography | 95-98% | Versatile, effective separation | [14] [15] [16] |
| HPCCC | 98-99% | High recovery, no method development | [17] |
| Recrystallization | 90-95% | Cost-effective, simple operation | [18] [19] |